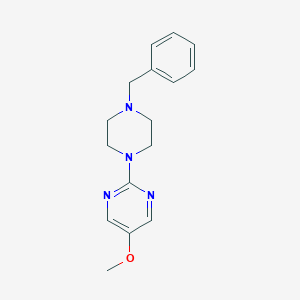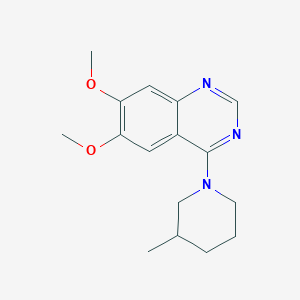![molecular formula C13H14BrN3O B6445177 6-bromo-N-[(oxolan-2-yl)methyl]quinazolin-2-amine CAS No. 2640960-23-0](/img/structure/B6445177.png)
6-bromo-N-[(oxolan-2-yl)methyl]quinazolin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinazoline is a class of organic compounds with a bicyclic structure made of two fused six-membered aromatic rings, a benzene ring, and a pyrimidine ring. The compound you mentioned, “6-bromo-N-[(oxolan-2-yl)methyl]quinazolin-2-amine”, is a quinazoline derivative that has a bromine atom at the 6th position, an oxolane ring (also known as tetrahydrofuran) attached through a methylene bridge at the nitrogen atom, and an amine group at the 2nd position .
Molecular Structure Analysis
The molecular structure of quinazoline derivatives, including “6-bromo-N-[(oxolan-2-yl)methyl]quinazolin-2-amine”, is characterized by a bicyclic system composed of a benzene ring fused to a pyrimidine ring. The presence of various substituents like the bromine atom, the oxolane ring, and the amine group in the molecule could significantly influence its physical and chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are largely determined by its molecular structure. For “6-bromo-N-[(oxolan-2-yl)methyl]quinazolin-2-amine”, without specific experimental data, it’s challenging to provide a detailed analysis of its physical and chemical properties .Safety and Hazards
Future Directions
Quinazoline derivatives are a focus of ongoing research due to their wide range of biological activities. Future research on “6-bromo-N-[(oxolan-2-yl)methyl]quinazolin-2-amine” could involve exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action .
Mechanism of Action
Target of Action
The primary target of 6-bromo-N-[(oxolan-2-yl)methyl]quinazolin-2-amine is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/c-neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer .
Mode of Action
6-bromo-N-[(oxolan-2-yl)methyl]quinazolin-2-amine interacts with its target, EGFR, by inhibiting its activity . This inhibition prevents the activation of the downstream signaling pathways that lead to cell proliferation. Thus, the compound acts as an anticancer agent by blocking the signals that would otherwise lead to uncontrolled cell growth .
Biochemical Pathways
The compound affects the EGFR tyrosine kinase inhibitor-sensitive and inhibitor-resistant cancer cells . By inhibiting EGFR, the compound interferes with the Ras/Raf/MEK/ERK and PI3K/AKT pathways, both of which are critical for cell proliferation and survival .
Pharmacokinetics
The compound’s predicted properties include a melting point of 1275-129 °C, a boiling point of 3560±170 °C, and a density of 1407±006 g/cm3 . These properties may influence the compound’s absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Result of Action
The molecular and cellular effects of 6-bromo-N-[(oxolan-2-yl)methyl]quinazolin-2-amine’s action include the inhibition of cell proliferation and induction of apoptosis in cancer cells . By inhibiting EGFR, the compound can effectively suppress the growth of cancer cells and induce their death .
properties
IUPAC Name |
6-bromo-N-(oxolan-2-ylmethyl)quinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O/c14-10-3-4-12-9(6-10)7-15-13(17-12)16-8-11-2-1-5-18-11/h3-4,6-7,11H,1-2,5,8H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQUPQSGCMGFFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=NC=C3C=C(C=CC3=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-[2-(ethylamino)pyrimidin-4-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6445095.png)
![4-({1-[(5-bromothiophen-2-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide](/img/structure/B6445096.png)

![4-(pyrrolidin-1-yl)-2-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B6445107.png)
![4-{2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B6445112.png)
![2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyridine](/img/structure/B6445125.png)
![6-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-9-methyl-9H-purine](/img/structure/B6445138.png)
![1-ethyl-4-{4-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B6445143.png)
![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methyl-2-(methylsulfanyl)pyrimidine](/img/structure/B6445152.png)
![6-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}pyridine-2-carbonitrile](/img/structure/B6445156.png)
![6-methyl-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B6445160.png)
![4-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine](/img/structure/B6445168.png)

![2-(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-b]pyrrol-5-yl)-5-(trifluoromethyl)pyridine](/img/structure/B6445172.png)